2-Piperidinomethyl-3'-trifluoromethylbenzophenone
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Overview
Description
2-Piperidinomethyl-3’-trifluoromethylbenzophenone is a chemical compound with the molecular formula C20H20F3NO It is known for its unique structure, which includes a piperidine ring and a trifluoromethyl group attached to a benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinomethyl-3’-trifluoromethylbenzophenone typically involves the reaction of 3’-trifluoromethylbenzophenone with piperidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or ethanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-Piperidinomethyl-3’-trifluoromethylbenzophenone may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Piperidinomethyl-3’-trifluoromethylbenzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-Piperidinomethyl-3’-trifluoromethylbenzophenone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of novel compounds and materials.
Biology: The compound is used in the study of biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Piperidinomethyl-3’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
2-Piperidinomethyl-3’-trifluoromethylbenzophenone can be compared with other similar compounds such as:
2-Piperidinomethylbenzophenone: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
3’-Trifluoromethylbenzophenone: Lacks the piperidine ring, affecting its reactivity and applications.
2-Piperidinomethyl-4’-trifluoromethylbenzophenone: Similar structure but with the trifluoromethyl group in a different position, leading to variations in its chemical behavior.
The unique combination of the piperidine ring and the trifluoromethyl group in 2-Piperidinomethyl-3’-trifluoromethylbenzophenone makes it a valuable compound for various scientific and industrial applications.
Biological Activity
2-Piperidinomethyl-3'-trifluoromethylbenzophenone (CAS No. 898773-53-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzophenone core with a piperidine group and a trifluoromethyl substituent. This unique structure may influence its biological activity through molecular interactions with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study analyzing various derivatives demonstrated that piperidine-containing compounds showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while exhibiting moderate activity against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Piperidine Derivatives
Compound Name | Activity Against S. aureus | Activity Against E. coli | Activity Against P. aeruginosa |
---|---|---|---|
This compound | Moderate | Moderate | Low |
4-Methylpiperazine derivative | High | Moderate | Moderate |
4-(2-Methoxyphenyl)piperazine | High | Moderate | Low |
Anticancer Activity
In vitro studies have shown that this compound exhibits promising anticancer activity. The compound was tested against several human cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116). The results indicated that the compound significantly inhibited cell proliferation in these lines, suggesting potential as an anticancer agent .
Table 2: In Vitro Anticancer Activity
Cell Line | IC50 (µM) | Comparative Drug (Doxorubicin) IC50 (µM) |
---|---|---|
HepG2 | 15 | 10 |
MCF-7 | 20 | 12 |
PC-3 | 25 | 15 |
HCT-116 | 18 | 11 |
The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. For instance, its structural features may allow it to act as an inhibitor of bromodomain and extra-terminal domain (BET) proteins, which play critical roles in gene regulation .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various piperidine derivatives, including the trifluoromethylbenzophenone variant. Results indicated a dose-dependent response, highlighting the importance of structural modifications on antimicrobial potency.
- Cancer Cell Proliferation : Another research project focused on the anticancer properties of this compound involved testing against multiple cancer cell lines using the MTT assay. The study found that modifications to the piperidine moiety significantly affected the compound's ability to inhibit cell growth.
Properties
IUPAC Name |
[2-(piperidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO/c21-20(22,23)17-9-6-8-15(13-17)19(25)18-10-3-2-7-16(18)14-24-11-4-1-5-12-24/h2-3,6-10,13H,1,4-5,11-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWACEDBGFLPPSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643605 |
Source
|
Record name | {2-[(Piperidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-53-0 |
Source
|
Record name | {2-[(Piperidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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